molecular formula C10H7N5O B15138386 Ori-trn-002

Ori-trn-002

カタログ番号: B15138386
分子量: 213.20 g/mol
InChIキー: JAMWMTHNXRNHKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ORI-TRN-002 is a novel compound identified as a potent inhibitor of Aquaporin 4 (AQP4), a water channel protein predominantly expressed in the brain. This compound has shown promise in treating cerebral edema, a condition characterized by the excessive accumulation of fluid in the brain .

準備方法

The synthesis of ORI-TRN-002 involves extensive density-functional theory (DFT) calculations to identify a thermodynamically stable tautomer of the AQP4-specific inhibitor TGN-020. This novel form, featuring a distinct hydrogen-bonding pattern, served as a template for a COSMOsim-3D-based virtual screen of proprietary compounds from Origenis™. The screening identified this compound, an electronic homologue of TGN-020, demonstrating high solubility and low protein binding .

化学反応の分析

ORI-TRN-002 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

ORI-TRN-002 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying AQP4 inhibition and its effects on water permeability.

    Biology: Investigated for its role in modulating water transport in cells, particularly in the brain.

    Medicine: Explored as a potential therapeutic agent for treating cerebral edema and other conditions involving abnormal fluid accumulation.

作用機序

ORI-TRN-002 exerts its effects by acutely blocking AQP4, thereby reducing water permeability in cells. This inhibition helps prevent the formation of cerebral edema by limiting the excessive accumulation of fluid in the brain. The molecular targets and pathways involved include the specific binding of this compound to AQP4, leading to its functional inhibition .

類似化合物との比較

ORI-TRN-002 is compared with other AQP4 inhibitors, such as TGN-020 and AER-270. While TGN-020 and AER-270 also inhibit AQP4, this compound exhibits superior solubility and overcomes free fraction limitations, making it a more promising candidate for therapeutic applications. The unique hydrogen-bonding pattern and electronic distribution of this compound contribute to its enhanced efficacy .

Similar compounds include:

特性

分子式

C10H7N5O

分子量

213.20 g/mol

IUPAC名

6-pyridin-3-yl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H7N5O/c16-10-7-5-12-15-9(7)13-8(14-10)6-2-1-3-11-4-6/h1-5H,(H2,12,13,14,15,16)

InChIキー

JAMWMTHNXRNHKV-UHFFFAOYSA-N

正規SMILES

C1=CC(=CN=C1)C2=NC3=C(C=NN3)C(=O)N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。